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Compound of Interest

Compound Name: 3-Chloroisothiazolo[5,4-b]pyridine

Cat. No.: B2706518

An In-depth Technical Guide to 3-Chloroisothiazolo[5,4-b]pyridine

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal
chemistry and drug development. Fused heterocyclic systems, particularly those containing
pyridine, are foundational to many commercially available drugs due to their diverse biological
activities.[1] The structural similarity of scaffolds like thiazolo[5,4-b]pyridine to biologically
important molecules has led to their classification as "privileged structures” in medicinal
chemistry.[2] Derivatives of this core have been investigated for a wide range of therapeutic
applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory
compounds.[2][3][4] This guide focuses on a specific derivative, 3-Chloroisothiazolo[5,4-
b]pyridine, providing essential data, synthetic protocols, and an overview of the therapeutic
potential of this class of compounds for researchers and drug development professionals.

Compound Profile: 3-Chloroisothiazolo[5,4-
b]pyridine

3-Chloroisothiazolo[5,4-b]pyridine is a halogenated heterocyclic compound that serves as a
key intermediate in the synthesis of more complex molecules for biological screening. Its core
structure consists of a pyridine ring fused with an isothiazole ring, with a chlorine atom at the 3-
position of the isothiazole moiety.
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Property Data Source
CAS Number 913264-70-7 [5]
Molecular Formula CeHsCIN2S [5]
Molecular Weight 170.62 g/mol [5]
SMILES Code CIC1=NSC2=NC=CC=C21 [5]
MDL Number MFCD18254718 [5]

Chemical Structure:

Synthesis and Chemical Reactivity

The synthesis of the isothiazolo[5,4-b]pyridine core can be achieved through various strategies,
often involving the cyclization of appropriately substituted pyridine precursors.[6] For
halogenated derivatives, a common approach involves the oxidative cyclization of a substituted
picolinonitrile.[7] For instance, a related compound, 3-bromo-5-chloro-isothiazolo[4,5-
b]pyridine, is synthesized from a 6-chloro-3-((4-methoxybenzyl)thio)picolinonitrile intermediate
by reacting it with bromine in ethyl acetate.[7] This highlights a general strategy where a
substituted pyridine bearing a cyano group and a protected thiol group can be induced to
cyclize and form the isothiazole ring.

The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution,
allowing for the introduction of various functional groups to build a library of derivatives for
structure-activity relationship (SAR) studies.[7]

Biological Activity and Therapeutic Potential

While specific biological data for 3-Chloroisothiazolo[5,4-b]pyridine is not extensively
published, the broader class of isothiazolopyridines and the isomeric thiazolopyridines have
demonstrated significant potential in drug discovery.

Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors
of various protein kinases, which are critical targets in oncology.
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o c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as
inhibitors of the c-KIT receptor tyrosine kinase.[3] Mutations leading to the constitutive
activation of c-KIT are a key driver in gastrointestinal stromal tumors (GIST).[3] SAR studies
have led to compounds capable of inhibiting imatinib-resistant c-KIT mutants.[3]

e PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell
growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]
Novel thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent
PI3K inhibitors, with some compounds exhibiting nanomolar ICso values against PI3Ka,
PI3Ky, and PI3Kd isoforms.[2]

Table of Kinase Inhibitory Activity for Related Thiazolo[5,4-b]pyridine Derivatives

Compound Class Target Kinase ICso0 Value Reference

Thiazolo[5,4-
b]pyridine Derivative c-KIT 9.87 uM [3]
6h

Thiazolo[5,4-
b]pyridine Derivative PI3Ka 3.6 nM [2]
19a

Thiazolo[5,4-
b]pyridine Derivative PI3Ka 4.6 nM [2]
19b

Thiazolo[5,4-
b]pyridine Derivative PI3Ka 8.0 nM [2]
19¢c

Antimicrobial and Anti-inflammatory Activity

The thiazolo[4,5-b]pyridine core, a close isomer, has also been explored for other therapeutic
applications.

» Antimicrobial Agents: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
demonstrated moderate to potent antimicrobial activity against pathogenic bacteria, including
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Pseudomonas aeruginosa and Escherichia coli.[1]

» Anti-inflammatory Agents: Novel derivatives of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-
2-one have shown strong anti-inflammatory action in animal models, with activity in some
cases exceeding that of the standard drug Ibuprofen.[4]

Experimental Protocols
General Synthetic Protocol for Isothiazolo[5,4-b]pyridine
Core

This protocol is a generalized procedure based on methods for synthesizing related
halogenated isothiazolopyridines.[7]

o Preparation of Thioether Precursor: A solution of a di-halogenated picolinonitrile (e.g., 3,5-
dichloropyridine-2-carbonitrile) is treated with a protected thiol, such as p-
methoxybenzylthiol, in the presence of a base (e.g., potassium carbonate) in a suitable
solvent like DMA at a controlled temperature (e.g., 0 °C) to achieve regioselective
substitution.

o Oxidative Cyclization: The resulting thioether precursor is dissolved in an appropriate solvent
(e.g., ethyl acetate) and cooled to O °C.

e Ahalogenating agent (e.g., bromine, 1.8 equivalents) is added dropwise to the cooled
solution.

e The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until
completion, monitored by TLC or LC-MS.

» Upon completion, the reaction is quenched, and the product is extracted using an organic
solvent.

e The crude product is purified by column chromatography to yield the 3-halo-isothiazolo[5,4-
b]pyridine derivative.

Protocol: Radiometric Biochemical Kinase Assay (c-KIT)
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This protocol is based on the methodology used for evaluating thiazolo[5,4-b]pyridine
derivatives as c-KIT inhibitors.[3]

» Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCI, MgClz, MnClz,
DTT, and ATP.

e Enzyme and Substrate: Add the recombinant c-KIT enzyme and a suitable substrate (e.g., a
biotinylated peptide) to the reaction wells.

o Compound Addition: Add the test compound (e.g., a derivative of 3-Chloroisothiazolo[5,4-
b]pyridine) at various concentrations.

« Initiation: Initiate the kinase reaction by adding [y-33P]ATP.

¢ Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120
minutes).

o Termination: Stop the reaction by adding a high concentration of EDTA.

o Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the
biotinylated substrate. Wash the plate to remove unincorporated [y-33P]ATP.

» Quantification: Measure the amount of 33P incorporated into the substrate using a scintillation
counter.

o Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the ICso value by fitting the data to a dose-response curve.

Visualizations
Signaling Pathway

The PI3K signaling pathway is a critical target for the thiazolo[5,4-b]pyridine class of molecules.
[2] The diagram below illustrates a simplified version of this cascade.
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Caption: Simplified PI3K signaling pathway targeted by thiazolopyridine inhibitors.
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Experimental Workflow

The following diagram outlines a typical workflow in a drug discovery program for developing
kinase inhibitors from the isothiazolo[5,4-b]pyridine scaffold.
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Caption: Drug discovery workflow for isothiazolopyridine-based inhibitors.

Conclusion

3-Chloroisothiazolo[5,4-b]pyridine represents a valuable chemical entity for medicinal
chemistry. While detailed biological studies on this specific compound are limited, the extensive
research on the broader isothiazolopyridine and thiazolopyridine families demonstrates their
significant potential as scaffolds for potent and selective inhibitors of key cellular targets,
particularly protein kinases like c-KIT and PI3K. The reactive chlorine atom provides a handle
for further chemical modification, enabling the exploration of structure-activity relationships
crucial for the development of novel therapeutic agents. This compound and its derivatives
warrant further investigation in the pursuit of new treatments for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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